molecular formula C9H11NO5 B1664685 2,4,5-Trihydroxyphenylalanine CAS No. 21373-30-8

2,4,5-Trihydroxyphenylalanine

Cat. No.: B1664685
CAS No.: 21373-30-8
M. Wt: 213.19 g/mol
InChI Key: YLKRUSPZOTYMAT-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxyphenylalanine (TOPA) is a hydroxylated derivative of 3,4-dihydroxyphenylalanine (DOPA), characterized by three hydroxyl groups at positions 2, 4, and 5 of the phenyl ring (CAS: 27244-64-0) . It serves as a critical precursor for the biosynthesis of this compound quinone (TPQ), a redox-active cofactor in copper-containing amine oxidases (CAOs) found in eukaryotes such as Hansenula polymorpha and Saccharomyces cerevisiae . TPQ is essential for the oxidative deamination of primary amines, producing aldehydes and hydrogen peroxide .

TOPA’s biological significance extends beyond enzymatic roles; it exhibits neurotoxic properties via non-NMDA glutamate receptor agonism, contributing to excitotoxicity under oxidative stress conditions . Its formation from DOPA occurs non-enzymatically in physiological solutions through iron-mediated oxidation, linking it to neurodegenerative pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-DOPA can be synthesized through various chemical routes. One common method involves the hydroxylation of L-DOPA (3,4-dihydroxyphenylalanine) using specific hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the stability of the hydroxylated product .

Industrial Production Methods: Industrial production of 6-Hydroxy-DOPA involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to isolate the desired product. Quality control measures are implemented to ensure consistency and safety in the final product .

Scientific Research Applications

Pharmacological Applications

1.1 Neurotoxicity and Pharmacologic Properties

Research has shown that 2,4,5-trihydroxyphenylalanine exhibits neurotoxic properties when applied to neuronal cultures. In particular, it has been observed that solutions containing TOPA can lead to excitotoxicity in dopaminergic neurons. This is mediated through glutamatergic responses primarily involving non-N-methyl-D-aspartate (non-NMDA) receptors. The oxidation of TOPA in solution results in the formation of a compound tentatively identified as TOPA quinone, which is implicated in neuronal toxicity .

1.2 Role in Amine Oxidation

TOPA serves as a cofactor in copper amine oxidases (CAOs), facilitating the oxidative deamination of primary amines. The biogenesis of this compound quinone (TPQ) from TOPA is essential for the enzymatic activity of CAOs. Studies indicate that the presence of copper ions is critical for this transformation, highlighting the importance of metal coordination in enzyme function .

Biochemical Applications

2.1 Enzyme Cofactor

TOPA is integral to the function of several enzymes, particularly copper amine oxidases. These enzymes utilize TPQ as a redox cofactor, which is generated from TOPA through a series of biochemical reactions involving molecular oxygen and copper ions. The efficiency of this process can be influenced by various metal ions, with nickel being shown to support TPQ formation effectively .

2.2 Structural Insights

Structural studies have provided insights into the mechanism by which TOPA-derived quinones participate in enzymatic reactions. For instance, crystallographic analyses have demonstrated that TPQ plays a pivotal role in the catalytic cycle of CAOs, with evidence suggesting that it undergoes significant structural changes during substrate conversion .

Neurobiological Studies

3.1 Excitotoxicity Research

The excitotoxic effects of TOPA have been studied extensively in models of neurodegeneration. The compound's ability to induce toxicity in dopaminergic neurons raises concerns about its role in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that blocking non-NMDA receptors can mitigate the neurotoxic effects of TOPA, indicating potential therapeutic targets for intervention .

3.2 Case Studies

Several case studies have documented instances where TOPA's neurotoxic effects were linked to increased oxidative stress and neuronal death. For example:

  • In one study involving chicken retinal neurons, exposure to TOPA resulted in significant neuronal loss and alterations in glutamate receptor activity.
  • Another investigation highlighted the protective effects of antioxidants against TOPA-induced toxicity, suggesting avenues for therapeutic development .

Data Summary and Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
PharmacologyInduces excitotoxicity via non-NMDA receptors
BiochemistryActs as a cofactor in copper amine oxidases
NeurobiologyLinked to neurodegenerative processes
Structural BiologyEssential for TPQ formation and enzyme catalysis

Comparison with Similar Compounds

Structural and Functional Analogues

3,4-Dihydroxyphenylalanine (DOPA)

  • Structure : Two hydroxyl groups at positions 3 and 3.
  • Role : Precursor for dopamine biosynthesis; therapeutic agent for Parkinson’s disease.
  • Oxidation: Non-enzymatically converts to TOPA and TOPA quinone in the presence of iron or oxygen, leading to neurotoxic quinones .
  • Key Difference : DOPA lacks the 2-hydroxyl group, reducing its redox activity compared to TOPA .

6-Hydroxydopamine

  • Structure : Hydroxyl groups at positions 2, 4, and 5.
  • Role : Experimental neurotoxin used to lesion dopaminergic neurons.
  • Oxidation: Autoxidizes to a p-quinone, which cyclizes to aminochrome. Cytotoxicity arises from reactive oxygen species (ROS) and quinone-sulfhydryl adducts .
  • Key Difference: Unlike TOPA, 6-hydroxydopamine’s toxicity involves both ROS and covalent quinone-protein interactions .

Adrenochrome and Noradrenochrome

  • Structure: Cyclized o-quinone derivatives of epinephrine/norepinephrine.
  • Role : Oxidation products with undefined physiological roles; implicated in oxidative stress.
  • Stability: Rapid cyclization reduces their persistence compared to TOPA quinone .

Toxicity Mechanisms

Compound Primary Toxicity Mechanism Receptor Involvement Protective Agents References
TOPA Non-NMDA glutamate receptor agonism AMPA/kainate receptors Ganglioside GM1
DOPA Quinone ROS generation; protein cross-linking N/A Antioxidants (e.g., NAC)
6-Hydroxydopamine H₂O₂/O₂⁻ generation; quinone-sulfhydryl adducts N/A Catalase, thiol donors

Enzymatic and Pharmacological Roles

  • TOPA Quinone in CAOs: Acts as a cofactor in amine oxidation, distinguishing it from adrenochrome or dopaquinone, which lack enzymatic roles .
  • Neurotoxicity: TOPA’s excitotoxicity is unique among catecholamines, requiring oxidation to its quinone form for activity . In contrast, dopamine toxicity involves mitochondrial dysfunction and quinone-protein adducts .

Biological Activity

2,4,5-Trihydroxyphenylalanine (TOPA) is a naturally occurring amino acid derivative that plays a significant role in various biological processes. Its biological activity is primarily linked to its conversion into topaquinone (TPQ), a cofactor involved in the catalytic mechanisms of copper-containing amine oxidases. This article explores the biological activity of this compound, focusing on its biochemical pathways, toxicological effects, and potential therapeutic applications.

Biochemical Pathways

Formation of Topaquinone
The conversion of this compound to topaquinone involves post-translational modification of the active site tyrosine residue in copper amine oxidases. This process requires molecular oxygen and a copper ion at the active site, facilitating the transformation through a series of electron transfer reactions. The biogenesis of TPQ is crucial for the enzyme's function in oxidative deamination of primary amines, leading to the production of aldehydes and hydrogen peroxide .

Kinetic Studies
Kinetic analyses have revealed that the rate-limiting step in TPQ formation is the direct electron transfer from the metal-coordinated tyrosinate to dioxygen. This mechanism has been studied using various metal substitutions in enzyme reconstitution experiments, with nickel ions being particularly effective in supporting TPQ biogenesis .

Toxicological Effects

Neurotoxicity
Research has identified TOPA quinone as an excitotoxic compound that can induce neuronal damage. In vitro studies using PC12 cells demonstrated that elevated levels of TOPA compounds can lead to neurodegeneration through mechanisms similar to those observed with other excitotoxins like kainate. The production of TOPA was significantly increased under conditions that stimulate catecholamine synthesis, suggesting a potential link between catecholamine metabolism and neurotoxicity .

Case Study: PC12 Cell Experiments
In experiments with PC12 cells:

  • Stimulation with Potassium Chloride (KCl): Increased TOPA production nearly twofold.
  • DOPA Decarboxylase Inhibitor: Enhanced TOPA formation significantly when combined with KCl stimulation.
  • Inhibition by Reduced Glutathione: The presence of glutathione inhibited TOPA production, indicating its role in protecting against oxidative stress .

Therapeutic Implications

Potential Applications
Given its role as a cofactor in amine oxidases, this compound may have therapeutic applications in conditions related to amine metabolism. Its derivatives could be explored for their potential benefits in neuroprotective strategies or as modulators of neurotransmitter levels.

Data Summary Table

Parameter Observation
Biological Role Cofactor in copper amine oxidases
Conversion Product Topaquinone (TPQ)
Toxicity Mechanism Excitotoxicity via neuronal damage
Cell Model Used PC12 cells
Key Findings Increased TOPA production under stimulation

Q & A

Basic Research Questions

Q. What is the established protocol for synthesizing 2,4,5-Trihydroxyphenylalanine for experimental use?

The synthesis of this compound involves hydroxylation of 3,4-dihydroxyphenylalanine (DOPA) under controlled oxidative conditions. A validated method includes:

  • Step 1 : Reacting DOPA with a hydroxylating agent (e.g., H₂O₂/Fe²⁺) to introduce a third hydroxyl group at the 6-position of the benzene ring.
  • Step 2 : Purification via ion-exchange chromatography to isolate the product from unreacted precursors and byproducts.
  • Validation : Structural confirmation using NMR and mass spectrometry .
    This method ensures >95% purity, critical for neurochemical studies.

Q. Which analytical methods are optimal for detecting this compound in biological matrices?

Key techniques include:

  • HPLC with Electrochemical Detection (ECD) : Provides nanomolar sensitivity for catechol derivatives. Use a Chromolith® monolithic silica column (C18, 100 mm × 4.6 mm) with a mobile phase of 0.1 M citrate buffer (pH 3.0) and 10% methanol .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies oxidation products (e.g., topa quinone) using MRM transitions (e.g., m/z 198 → 152 for the parent ion) .
  • Spectrophotometric Assays : Monitor absorbance at 280 nm for quinone formation in oxidation studies .

Q. How does this compound function as a cofactor in copper amine oxidases (CuAOs)?

this compound is enzymatically processed into this compound quinone (TPQ), a redox-active cofactor in CuAOs. The mechanism involves:

  • Self-Processing : A conserved tyrosine residue in CuAOs undergoes post-translational modification via copper-dependent oxidation to form TPQ .
  • Catalytic Role : TPQ facilitates oxidative deamination of primary amines (e.g., methylamine) by cycling between quinone and aminoresorcinol states, confirmed by X-ray crystallography and kinetic isotope experiments .

Advanced Research Questions

Q. How does the oxidation state of this compound dictate its neurotoxic activity?

The neurotoxicity of this compound is redox-dependent:

  • Active Form : Oxidation to topa quinone generates a non-NMDA glutamatergic agonist, inducing excitotoxicity in cortical neurons. This is validated by:
    • Blocking toxicity with 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a non-NMDA receptor antagonist .
    • Glutathione (GSH) reduces topa quinone to a non-reactive form, preventing excitotoxic Ca²⁺ influx (EC₅₀ for GSH protection: 2 mM) .
  • Experimental Validation : Use redox buffers (e.g., ascorbate/GSH) in cell culture media to stabilize oxidation states .

Q. What are the key challenges in modeling this compound-induced excitotoxicity in vitro?

Critical methodological considerations include:

  • Oxidation Artifacts : Spontaneous oxidation in physiological solutions generates variable toxin concentrations. Mitigate by:
    • Pre-treating solutions with Chelex resin to remove trace metals (e.g., Fe³⁺) that catalyze oxidation .
    • Using anaerobic chambers for solution preparation .
  • Cell Model Limitations : Primary cortical neurons show higher susceptibility than immortalized lines (e.g., SH-SY5Y). Validate with:
    • Lactate dehydrogenase (LDH) release assays to quantify necrosis.
    • TUNEL staining for apoptosis in 3D neurospheroid models .

Q. How do contradictory findings on receptor specificity impact experimental design?

While this compound-derived quinones primarily activate non-NMDA receptors, some studies report NMDA receptor involvement. Resolve discrepancies via:

  • Pharmacological Profiling : Co-apply receptor-specific antagonists (e.g., MK-801 for NMDA, CNQX for AMPA/kainate) in electrophysiological assays .
  • Radioligand Binding : Compare displacement of [³H]AMPA vs. [³H]MK-801 in striatal membranes. Data show >90% displacement for AMPA receptors .
  • Species Variability : Test multiple models (e.g., rat vs. chicken neurons) to assess conserved pathways .

Properties

IUPAC Name

2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKRUSPZOTYMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943928
Record name 2,5-Dihydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21373-30-8
Record name 3-(2,4,5-Trihydroxyphenyl)-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21373-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxydopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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